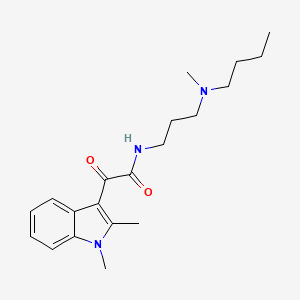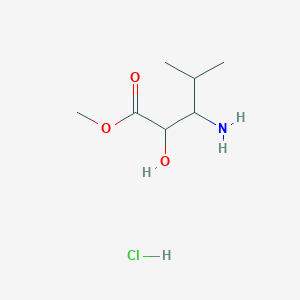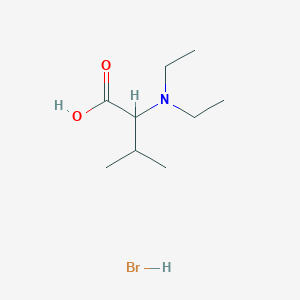![molecular formula C15H13BrCl2N4O B2824514 (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 725276-54-0](/img/structure/B2824514.png)
(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide” is a complex organic molecule. It contains a hydrazinecarboximidamide group, which is a derivative of hydrazine (a compound with the formula N2H4), and a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzylidene group and the introduction of the halogen atoms (bromine and chlorine). Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and halogen atoms. The presence of the benzylidene group would likely impart some degree of planarity to the molecule, while the halogen atoms would add significant mass and could potentially be involved in halogen bonding interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Compounds featuring elements such as bromine, chlorine, and hydrazine functional groups are often utilized in the synthesis of complex organic molecules. For example, the use of bromine chloride in the titrimetric determination of organic compounds showcases the utility of bromine in analytical chemistry for precise quantification of substances through titrimetric methods K. Verma et al., 1978. Similarly, the synthesis of pyrazole and pyrazolopyrimidine derivatives from related bromo and hydrazine-containing precursors indicates the role of these functionalities in constructing heterocyclic compounds with potential biological activities Nada M. Abunada et al., 2008.
Antimicrobial and Biological Activities
Compounds bearing structural similarities to (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide are frequently investigated for their biological activities. For instance, the antimicrobial properties of newer quinazolinones, which can be synthesized from bromo- and hydrazine-related precursors, demonstrate the potential of such molecules in developing new antimicrobial agents J. A. Patel et al., 2006. Additionally, the synthesis and antimicrobial evaluation of 1,2,4‐triazole and 1,3,4‐oxa(thia)diazole derivatives, starting from hydrazide precursors, highlight the significance of these functional groups in creating compounds with potential anti-inflammatory and anticonvulsant activities K. Dawood et al., 2005.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2N4O/c16-12-5-9(7-21-22-15(19)20)1-4-14(12)23-8-10-2-3-11(17)6-13(10)18/h1-7H,8H2,(H4,19,20,22)/b21-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCUJEPVVBZGSR-QPSGOUHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2824432.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2824435.png)

![N-[2-(1,2-Oxazol-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824442.png)
![4-bromo-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2824443.png)




![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)
